molecular formula C16H19NO5 B4440840 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid

4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid

Cat. No. B4440840
M. Wt: 305.32 g/mol
InChI Key: NNWRFUDDJGPSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid, also known as CP-113,818, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of N-acyl amino acid derivatives and has been found to possess a range of interesting properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid involves its ability to bind to the active site of various enzymes and modulate their activity. For example, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid binds to the active site of GCPII and inhibits its activity by preventing the hydrolysis of glutamate. Similarly, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid binds to the active site of DPP-IV and enhances its activity by promoting the hydrolysis of glucagon-like peptide-1 (GLP-1).
Biochemical and Physiological Effects
4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to have a range of biochemical and physiological effects. For example, the inhibition of GCPII by 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to result in an increase in the levels of glutamate in the brain, which has potential applications in the treatment of various neurological disorders. Similarly, the enhancement of DPP-IV activity by 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to result in an increase in the levels of GLP-1, which has potential applications in the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is its ability to selectively modulate the activity of various enzymes. This selectivity makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is its relatively low potency, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the study of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid. One area of interest is the development of more potent analogs of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid that can be used in experiments where higher levels of enzyme modulation are required. Another area of interest is the study of the effects of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid on other enzymes and biological processes, which may lead to the identification of new therapeutic targets.
Conclusion
In conclusion, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its ability to selectively modulate the activity of various enzymes makes it a valuable tool for studying various biological processes. While there are limitations to its use, there are also several potential future directions for the study of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid that may lead to new therapeutic applications.

Scientific Research Applications

4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of various enzymes. For example, 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. This inhibition has been found to have potential therapeutic applications in the treatment of various neurological disorders.
Another area of interest is the ability of 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid to modulate the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. 4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid has been found to enhance the activity of DPP-IV, which has potential applications in the treatment of type 2 diabetes.

properties

IUPAC Name

4-(4-cyclopentyloxycarbonylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-14(9-10-15(19)20)17-12-7-5-11(6-8-12)16(21)22-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRFUDDJGPSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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